molecular formula C22H14S2 B290180 9,10-Bis(2-thienyl)anthracene

9,10-Bis(2-thienyl)anthracene

Cat. No.: B290180
M. Wt: 342.5 g/mol
InChI Key: QZKSNIRTMFAUSZ-UHFFFAOYSA-N
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Description

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene (compound 4) is a structurally complex anthracene derivative synthesized via a multi-step route starting from anthracene. The synthesis involves bromination at the 9,10-positions, Sonogashira coupling with trimethylsilylacetylene (TMS), deprotection of the alkyne groups, and a final copper-catalyzed A3 coupling reaction with formaldehyde and 1-(2-hydroxyethyl)piperazine . Nuclear magnetic resonance (NMR) and mass spectrometry (ESI-MS) confirm its structure, with distinct signals for the anthracene core (δ = 8.61 ppm for aromatic protons) and substituents (e.g., δ = 0.47 ppm for TMS groups in intermediate 2) .

Properties

Molecular Formula

C22H14S2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(10-thiophen-2-ylanthracen-9-yl)thiophene

InChI

InChI=1S/C22H14S2/c1-2-8-16-15(7-1)21(19-11-5-13-23-19)17-9-3-4-10-18(17)22(16)20-12-6-14-24-20/h1-14H

InChI Key

QZKSNIRTMFAUSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Anthracene derivatives are widely studied for their tunable photophysical, electrochemical, and biological properties. Below is a detailed comparison of compound 4 with structurally similar analogues.

Substituent Effects on Photophysical Properties
  • 9,10-Bis(4-methoxyphenyl)anthracene (2a) : Synthesized via Suzuki coupling, this derivative shows strong fluorescence in dichloromethane (CH₂Cl₂), with UV-vis absorption peaks at 365 nm and emission at 420 nm. The methoxy groups enhance electron-donating capacity, improving fluorescence quantum yield .
  • 9,10-Bis(phenylethynyl)anthracene: Exhibits excitation at 310 nm and emission at 468 nm with high intensity, making it a preferred fluorescer in chemiluminescent systems .
Thermal Stability and Structural Impact
  • 9,10-Bis(4-methoxyphenyl)anthracene (2a) and 9,10-Bis(4-formylphenyl)anthracene (2b) : Thermogravimetric analysis (TGA) reveals decomposition temperatures above 300°C, attributed to the rigidity imparted by aryl substituents .
  • Compound 4: No direct thermal stability data is available, but the hydroxyethylpiperazine-propargyl groups likely enhance solubility and reduce crystallinity compared to purely aromatic substituents.
Electrochemical Behavior
  • 9,10-Bis(1,3-dithiol-2-ylidine)anthracene : Shows reversible oxidation at 0.35 V (dithiol groups) and 1.62 V (anthracene core), as calculated via the Rehm-Weller equation .
  • Compound 4 : Electrochemical data is lacking, but its piperazine moieties may facilitate redox activity relevant to DNA interaction.

Data Tables

Table 1: Structural and Functional Comparison of Anthracene Derivatives

Compound Name Substituents Key Properties/Applications References
9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene Piperazine-propargyl groups G-quadruplex selectivity; ESI-MS binding
9,10-Bis(4-methoxyphenyl)anthracene Methoxyphenyl High thermal stability; λem = 420 nm
9,10-Bis(phenylethynyl)anthracene Phenylethynyl λex = 310 nm; λem = 468 nm
9,10-Di-(2-naphthyl)anthracene Naphthyl OLED host; blue electroluminescence

Table 2: Fluorescence Properties

Compound Name λex (nm) λem (nm) Application
9,10-Bis(phenylethynyl)anthracene 310 468 Chemiluminescence
9,10-Bis(4-methoxyphenyl)anthracene 365 420 Photophysical studies

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